1-(吡啶-3-基甲基)-3-(噻吩-2-基)-1-(2-(噻吩-2-基)乙基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

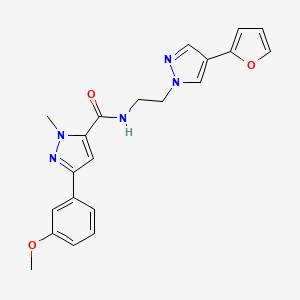

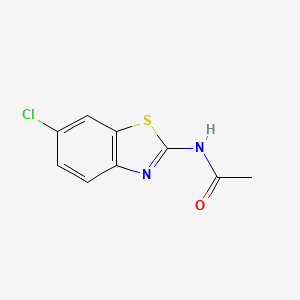

The compound "1-(Pyridin-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea" is a derivative of urea, which is a molecule of significant interest in medicinal chemistry due to its potential biological activities. Urea derivatives have been extensively studied for their antiproliferative, antiangiogenic, and kinase inhibition properties, making them promising candidates for anticancer agents .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an aryl isocyanate with an amine. In the context of the papers provided, various 1-aryl-3-substituted phenyl urea derivatives have been designed and synthesized, demonstrating the versatility of this scaffold in generating a wide range of compounds with potential biological activities . The synthesis routes are often optimized to yield compounds with specific substituents that are hypothesized to enhance biological activity.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of a urea moiety, which can engage in hydrogen bonding and other non-covalent interactions. This feature is crucial for the biological activity of these compounds as it allows them to interact with biological targets such as enzymes and receptors . The presence of pyridine and thiophene rings in the compound provides additional sites for interactions, potentially increasing the binding affinity and selectivity for certain targets.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, primarily due to their functional groups. The urea moiety can form hydrogen bonds, while the pyridine and thiophene rings can engage in π-π stacking and other aromatic interactions. These properties are exploited in the design of compounds to enhance their biological activities and selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the urea scaffold. These properties are critical for the pharmacokinetic and pharmacodynamic profiles of the compounds. NMR studies, such as those on 1,3-pyridylmethyl ureas, provide insights into the conformation and electronic environment of these molecules, which are important for understanding their reactivity and interaction with biological targets .

科学研究应用

新型衍生物的合成

1-(吡啶-3-基甲基)-3-(噻吩-2-基)-1-(2-(噻吩-2-基)乙基)脲已被用于合成各种新型吡啶和萘啶衍生物。这些衍生物是通过与不同化合物(如芳烃重氮盐、肼和脲衍生物)的反应合成的。该过程导致形成各种化合物,如吡唑并[3,4-H][1,6]萘啶和嘧啶并[4,5-H][1,6]萘啶衍生物 (阿卜杜勒拉泽克等,2010)。

相互作用研究

该化合物已被研究其与其他化学物质的相互作用。例如,探讨了它与 2-氨基-1,8-萘啶和苯甲酸酯的缔合。这些研究涉及核磁共振光谱和量子化学计算,提供了对配位体对络合作用的影响以及脲衍生物中分子内氢键作用的见解 (奥斯米亚洛夫斯基等,2013)。

催化应用

还对 Cu(II) 离子催化的 N,N-双(2-吡啶基)脲的溶剂分解进行了研究。这项研究提供了有关这些反应的动力学和产物的有价值数据,表明在催化中的潜在应用 (贝尔齐尔等,2014)。

化学传感器开发

1-(吡啶-3-基甲基)-3-(噻吩-2-基)-1-(2-(噻吩-2-基)乙基)脲及其衍生物的结构已被用于化学传感器的开发。这些传感器旨在通过颜色变化检测镍(II)和铜(II)等金属离子,这一过程得到电子结构研究和光谱分析的支持 (帕蒂尔等,2017)。

药物研究

在制药领域,该化合物的衍生物已被合成并评估其对各种癌细胞系的抗增殖活性。这项研究对于持续寻找有效的抗癌剂至关重要 (张等,2019)。

属性

IUPAC Name |

1-(pyridin-3-ylmethyl)-3-thiophen-2-yl-1-(2-thiophen-2-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS2/c21-17(19-16-6-3-11-23-16)20(9-7-15-5-2-10-22-15)13-14-4-1-8-18-12-14/h1-6,8,10-12H,7,9,13H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBIIQRKPMWBDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3012013.png)

![N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012015.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide](/img/structure/B3012021.png)

![5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3012025.png)

![(E)-3-(2-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B3012028.png)

![2-methoxyethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3012033.png)

![2,4-Dimethyl-5-[[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3012034.png)